molecular formula C28H26INO4S2 B11677762 (5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677762
M. Wt: 631.5 g/mol
InChI Key: QBODNCDDLYKBMS-XYGWBWBKSA-N
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Description

The compound (5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. The key steps include the formation of the thiazolidinone ring and the introduction of the benzylidene and phenoxyethoxy groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

    Formation of Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative.

    Introduction of Phenoxyethoxy Group: The phenoxyethoxy group is introduced via an etherification reaction using a phenol derivative and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its anti-inflammatory and anticancer properties are of particular interest, and it is being investigated in preclinical studies.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the iodine atom and the phenoxyethoxy group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H26INO4S2

Molecular Weight

631.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H26INO4S2/c1-18-9-10-22(13-19(18)2)33-11-12-34-26-23(29)14-21(15-24(26)32-3)16-25-27(31)30(28(35)36-25)17-20-7-5-4-6-8-20/h4-10,13-16H,11-12,17H2,1-3H3/b25-16-

InChI Key

QBODNCDDLYKBMS-XYGWBWBKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC)C

Origin of Product

United States

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